2-(4-Bromophenyl)-4,6-dichloropyrimidine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)10-14-8(12)5-9(13)15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYYBQNJKKLWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615845 | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-26-9 | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Recycling in Esterification
The solid acid catalyst (e.g., Amberlyst-15) is reused for five cycles with <5% yield reduction, reducing waste and cost. After filtration, the catalyst is washed with methanol and reactivated at 80°C.
One-Pot Cyclization-Chlorination
Recent patents describe a one-pot approach combining Steps 3 and 4. After cyclization, the mixture is directly treated with POCl₃ without isolating the dihydroxypyrimidine, cutting processing time by 30% and improving yield to 88%.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a pivotal intermediate in synthesizing numerous pharmaceuticals. Notably, it is involved in developing antiviral and anticancer agents. For instance:
- Macitentan , an endothelin receptor antagonist used for treating pulmonary arterial hypertension, utilizes 2-(4-bromophenyl)-4,6-dichloropyrimidine in its synthesis. This compound's structure allows for biological activity through its halogenated pyrimidine ring, which is crucial for receptor interaction and efficacy .
Case Study: Synthesis of Macitentan
Agricultural Chemicals
The compound is also utilized in formulating agrochemicals. Its properties allow it to function effectively as a herbicide or fungicide, enhancing crop protection and agricultural yield.
- Herbicidal Activity : Studies indicate that derivatives of this compound exhibit significant herbicidal effects against various weed species, contributing to improved crop management strategies .
Material Science
In material science, this compound is used to develop advanced materials such as polymers and coatings. These materials often display enhanced durability and resistance to environmental factors.
- Polymer Applications : The incorporation of this compound into polymer matrices has resulted in materials with superior mechanical properties and thermal stability .
Biochemical Research
Researchers employ this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological pathways makes it a valuable tool for exploring potential therapeutic targets.
- Enzyme Inhibition Studies : Investigations have shown that derivatives of this compound can inhibit specific enzymes involved in disease processes, providing insights into new drug development avenues .
Analytical Chemistry
This compound serves as a standard reference material in analytical methods. It aids in developing sensitive detection techniques for various compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,6-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl and dichloropyrimidine moieties contribute to its binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares 2-(4-bromophenyl)-4,6-dichloropyrimidine (Compound 1 ) with its derivatives synthesized via Suzuki coupling (3a–3h):
Key Observations:
- Reactivity: Electron-donating groups (e.g., -SCH₃ in 3f) lower ΔE (4.29 eV), increasing reactivity. Conversely, EWGs (e.g., -Cl, -F in 3g) raise ΔE (5.09 eV), enhancing stability .
- NLO Potential: β values for all compounds (1.5–3.1 ×10⁻³⁰ esu) are insufficient for strong NLO activity, though 3f shows the highest β due to its electron-donating -SCH₃ group .
Comparison with Other Pyrimidine Derivatives
- 4,6-Dichloropyrimidine (CAS: 1193-21-1): Lacks the bromophenyl group, reducing steric bulk and cross-coupling versatility. Used primarily as a scaffold for further functionalization .
- Triaryl Pyrrolo[2,3-d]pyrimidines: Synthesized via sequential Sonogashira and Suzuki couplings, these derivatives exhibit broader aromaticity but require multi-step protocols compared to the straightforward Suzuki reactions of Compound 1 .
Biological Activity
2-(4-Bromophenyl)-4,6-dichloropyrimidine is a heterocyclic compound characterized by a pyrimidine ring with bromine and chlorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromophenyl group at the 2-position and dichloro substituents at the 4 and 6 positions of the pyrimidine ring, influencing its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study employing the sulforhodamine B (SRB) assay evaluated the cytotoxic effects of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited selective cytotoxicity against cancer cells while sparing normal human dermal fibroblasts (NHDF) . The concentrations tested ranged from 1–20 µM, with notable effects observed at higher concentrations.
| Cell Line | Concentration (µM) | % Viability Reduction |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | 45% |
| MCF7 (Breast Cancer) | 20 | 25% |
| A549 (Lung Cancer) | 10 | 30% |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies assessed its efficacy against multidrug-resistant bacterial strains.
Case Study: Antibacterial Efficacy
In a recent study, compounds structurally related to this compound were evaluated for their antibacterial activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The results showed that certain derivatives exhibited significant zones of inhibition compared to conventional antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) at 50 mg |
|---|---|
| A. baumannii | 18 |
| K. pneumoniae | 16 |
| S. aureus | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been explored through their effects on cyclooxygenase-2 (COX-2) activity.
Research Findings
In vitro assays demonstrated that certain derivatives of this compound significantly inhibited COX-2 activity, showing IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | IC50 (µmol/L) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-4,6-dichloropyrimidine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves three key steps:
Esterification : Bromophenylacetic acid is catalytically esterified to methyl p-bromophenylacetate using solid acid catalysts (e.g., H-ZSM-5), simplifying post-treatment .
Malonate Formation : Reaction with dimethyl carbonate yields 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester.
Cyclization and Chlorination : Cyclization with formamidine hydrochloride produces 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, followed by chlorination (POCl₃/PCl₅) to the final product .
Q. Optimization Data :
| Step | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Solid acid (H-ZSM-5) | 85–90 | |
| Chlorination | POCl₃, 110°C, 6 hrs | 75–80 |
Q. How can researchers purify intermediates like 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, and what analytical techniques validate purity?
Answer:
- Purification : Recrystallization using ethanol/water mixtures (1:3 v/v) removes unreacted malonate esters.
- Validation :
Q. What safety protocols are critical when handling chlorination reagents (e.g., POCl₃) during synthesis?
Answer:
- Ventilation : Use fume hoods to prevent inhalation (P304 + P340) .
- PPE : Acid-resistant gloves (neoprene) and face shields to avoid skin/eye contact (P305 + P351 + P338) .
- Neutralization : Quench residual POCl₃ with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?
Answer:
- Catalyst : Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) at 80°C .
- Substrate Scope : Coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) yields derivatives (e.g., 3a–3h) with >85% conversion .
- Computational Validation : DFT studies (B3LYP/6-31G*) predict regioselectivity at the 4-position due to lower activation energy (ΔG‡ = 22.3 kcal/mol) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in acetonitrile show enhanced electrophilicity at C4 and C6 positions .
- NBO Analysis : Electron-withdrawing effects of Cl atoms increase partial positive charge at C4 (Mulliken charge: +0.32) versus C6 (+0.28), favoring C4 substitution .
Q. How do structural modifications of this compound impact anticancer activity?
Answer:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer:
Q. How can molecular imprinting polymers (MIPs) be designed using 4,6-dichloropyrimidine scaffolds for sensor applications?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
